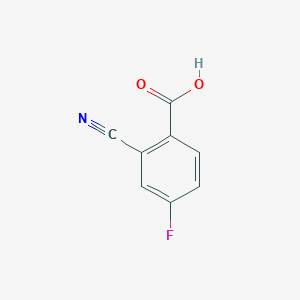

2-Cyano-4-fluorobenzoic acid

描述

Significance in Modern Organic Synthesis

The significance of 2-Cyano-4-fluorobenzoic acid in modern organic synthesis stems from the strategic placement of its functional groups. The electron-withdrawing nature of the cyano and fluoro groups influences the reactivity of the aromatic ring, while the carboxylic acid group serves as a handle for a variety of coupling reactions. This distinct electronic and structural profile allows for selective chemical modifications, a crucial aspect of contemporary synthetic strategies.

The presence of the fluorine atom is particularly noteworthy. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. As a result, this compound is a sought-after building block in the development of new pharmaceuticals and agrochemicals.

Contextual Role as a Versatile Synthetic Intermediate

This compound serves as a versatile synthetic intermediate, meaning it is a starting material or a key component in the multi-step synthesis of more complex and often biologically active molecules. acs.orgchemscene.com Its utility is demonstrated in its application in the synthesis of a variety of compounds, from potential treatments for neurodegenerative diseases to agents for managing metabolic disorders. google.comnih.gov

The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Furthermore, the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution reactions, providing a pathway to introduce additional functional groups. This reactivity profile makes this compound a linchpin in the assembly of intricate molecular frameworks.

One notable application is its use as a precursor in the synthesis of inhibitors of dipeptidyl peptidase IV (DPP-IV), a class of drugs used to treat type 2 diabetes. nih.govresearchgate.netnih.gov Research has shown that the incorporation of a 4-fluoro-2-cyanopyrrolidine moiety, derived from precursors like this compound, can enhance the inhibitory activity of these compounds. nih.gov

Furthermore, this acid has been identified as a key raw material in the synthesis of 4-cyano-2-fluorobenzyl alcohol. google.comchemicalbook.com This alcohol is a crucial intermediate for a range of pharmaceuticals, including S1P1 receptor agonists and the investigational Alzheimer's disease drug, BMS-708163. google.comnih.govnih.gov The synthesis of BMS-708163, a γ-secretase inhibitor, highlights the importance of this compound in constructing complex heterocyclic systems, such as the 1,2,4-oxadiazole (B8745197) ring present in the final drug molecule. nih.govnih.gov

The following table provides a summary of the key chemical identifiers for this compound:

| Property | Value | Source |

| CAS Number | 1214369-42-2 | chemscene.combiosynth.comavantorsciences.com |

| Molecular Formula | C₈H₄FNO₂ | chemscene.combiosynth.comavantorsciences.com |

| Molecular Weight | 165.12 g/mol | chemscene.combiosynth.com |

| IUPAC Name | This compound | |

| Synonyms | 4-fluoro-2-cyanobenzoic acid | chemscene.com |

Detailed research has explored various synthetic transformations of this compound. For instance, it can undergo esterification with alcohols under acidic conditions or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting esters can then be used in further synthetic steps. Additionally, the fluorine atom can be displaced by nucleophiles, enabling the introduction of diverse functionalities.

The following table outlines some of the reported spectroscopic data for derivatives synthesized from this compound, providing insight into their structural characterization:

| Derivative | Spectroscopic Data | Source |

| tert-Butyl 4-Cyano-2-fluorobenzylcarbamate | ¹H NMR (400 MHz, Chloroform-d): δ 7.65 (d, J = 8.1 Hz, 1H), 7.33 (dd, J = 8.4, 4.6 Hz, 1H), 7.22 (td, J = 8.6, 2.5 Hz, 1H), 4.71 (s, 2H), 1.58 (s, 9H) | nih.gov |

| (2-cyanophenyl)methyl 4-fluorobenzoate | ¹³C NMR (101 MHz, Chloroform-d): δ 167.55, 159.99 (d, J = 252.2 Hz), 134.38, 131.80, 130.99 (d, J = 4.3 Hz), 129.06 (d, J = 14.9 Hz), 128.29 (d, J = 4.0 Hz), 123.64, 119.34 (d, J = 24.9 Hz), 117.27 (d, J = 2.9 Hz), 113.24 (d, J = 9.5 Hz), 35.09 (d, J = 4.6 Hz) | chemrxiv.org |

| 4-Cyanobenzoic acid | ¹H NMR (300MHz, CDCl₃): δ 13.56 (br s, 1H, OH), 8.07 (d, J = 9.0 Hz, 2H, aromatic), 8.00 (d, J = 9.0 Hz, 2H, aromatic) | rsc.org |

| 4-Fluorobenzoic acid | ¹³C NMR (75.5 MHz, CDCl₃): δ 171.0, 166.4 (d, J = 255.3 Hz), 132.9 (d, J = 9.6 Hz), 125.5 (d, J = 2.9 Hz), 115.7 (d, J = 22.1 Hz) | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

2-cyano-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBQRUGIKCKEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673521 | |

| Record name | 2-Cyano-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214369-42-2 | |

| Record name | 2-Cyano-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Cyano 4 Fluorobenzoic Acid

Established Synthetic Pathways

The synthesis of 2-Cyano-4-fluorobenzoic acid, a crucial intermediate in the development of pharmaceuticals and functional materials, relies on several well-documented chemical transformations. These established routes often involve the strategic introduction and manipulation of functional groups on a benzene (B151609) ring.

Approaches Involving Halogenation and Cyanation

A common strategy for the synthesis of cyanobenzoic acids involves the sequential or varied ordering of halogenation and cyanation reactions. These methods typically begin with a substituted aryl halide which is then converted to the corresponding nitrile.

One prominent method is the Rosenmund-von Braun reaction , which converts an aryl halide to an aryl nitrile using copper(I) cyanide (CuCN). wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is typically performed in a high-boiling polar solvent like DMF, pyridine (B92270), or nitrobenzene. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper species, followed by reductive elimination to form the nitrile product. organic-chemistry.org For instance, a bromo-substituted benzoic acid precursor could be subjected to cyanation using CuCN to introduce the nitrile group.

Palladium-catalyzed cross-coupling reactions also represent a key method for cyanation. These reactions offer an alternative to the classic copper-mediated Rosenmund-von Braun synthesis.

Another pathway involves starting with a halogenated toluene (B28343) derivative, such as 2-chloro-4-fluorotoluene (B151448). This precursor can undergo functional group transformations, including the introduction of a cyano group, on the path to the final benzoic acid product. The synthesis of 2-chloro-4-fluorotoluene itself can be achieved from 3-chloro-4-methylaniline (B146341) via a diazotization reaction in anhydrous hydrogen fluoride (B91410), followed by treatment with sodium nitrite (B80452). chemicalbook.com

The following table summarizes a generalized approach involving halogenation and cyanation:

| Step | Reaction Type | Typical Reagents | Precursor Example | Product |

| 1 | Halogenation | N-Bromosuccinimide (NBS) | Benzoic acid derivative | Bromo-benzoic acid derivative |

| 2 | Cyanation | Copper(I) cyanide (CuCN) | Bromo-benzoic acid derivative | Cyano-benzoic acid derivative |

Oxidative Routes to the Carboxylic Acid Moiety

Oxidative methods are fundamental in converting alkyl or other functional groups on the aromatic ring into the desired carboxylic acid moiety. The choice of oxidant is critical and depends on the other functional groups present in the molecule to avoid undesired side reactions.

A frequent strategy is the oxidation of a methyl group at the benzylic position. google.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation, converting an alkylbenzene to a benzoic acid. google.commasterorganicchemistry.com For example, a precursor like 2-cyano-4-fluorotoluene could theoretically be oxidized to this compound. However, oxidation of a toluene methyl group when a nitrile is already present can lead to low yields and complex purification. google.com

Ruthenium tetroxide (RuO₄) is another powerful oxidizing agent used in organic synthesis. google.comwikipedia.org It can be generated in situ from ruthenium(III) chloride (RuCl₃) and a co-oxidant like sodium periodate (B1199274) (NaIO₄). wikipedia.orgbeilstein-journals.org RuO₄ is capable of oxidizing primary alcohols and terminal alkynes to carboxylic acids and can cleave double bonds. wikipedia.org Its use has been noted in the synthesis of 4-cyano-2-fluorobenzoic acid, though it is mentioned that such oxidation reactions can be difficult to control during scale-up. google.com

The table below outlines common oxidative routes:

| Precursor Functional Group | Oxidizing Agent | Product Functional Group | Notes |

| Methyl (-CH₃) | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | Reaction works only if a benzylic hydrogen is present. masterorganicchemistry.com |

| Methyl (-CH₃) | Ruthenium Tetroxide (RuO₄) | Carboxylic Acid (-COOH) | Powerful oxidant, often used catalytically with a co-oxidant. google.comwikipedia.org |

| Aldehyde (-CHO) | Sodium Chlorite (NaClO₂) | Carboxylic Acid (-COOH) | A method used for synthesizing 2-chloro-4-fluorobenzoic acid. chemicalbook.com |

Multistep Syntheses from Related Fluorobenzoic Acid Precursors

Synthesizing this compound can also be achieved through multistep sequences starting from other substituted fluorobenzoic acids. These routes involve the transformation of existing functional groups into the required cyano group.

One such pathway begins with 2-fluoro-4-nitrobenzoic acid . google.com This precursor can be synthesized by the oxidation of 2-fluoro-4-nitrotoluene (B45272) using potassium permanganate. chemicalbook.com The synthesis proceeds via two main steps:

Reduction of the nitro group: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂/Pd/C) or using metals in acidic solutions (e.g., Fe/HCl, SnCl₂/HCl). google.com This step yields 2-fluoro-4-aminobenzoic acid.

Conversion of the amino group to a cyano group: The resulting amino group is then converted to the nitrile. This is typically achieved through a Sandmeyer-type reaction, where the amine is first treated with sodium nitrite (NaNO₂) and a strong acid like HCl to form a diazonium salt, which is then reacted with a cyanide source, such as copper(I) cyanide. google.comgoogle.com

An alternative starting material is 2-chloro-4-nitrobenzoic acid . google.com In this case, a halogen exchange reaction is first performed to replace the chlorine with fluorine, using a metal fluoride like potassium fluoride (KF), to yield 2-fluoro-4-nitrobenzoic acid. google.comgoogle.com The synthesis then follows the reduction and cyanation steps described above.

A summary of a synthetic route from a fluorobenzoic acid precursor is presented below:

| Starting Material | Step 1 Reagents (Reduction) | Intermediate | Step 2 Reagents (Cyanation) | Final Product |

| 2-Fluoro-4-nitrobenzoic acid | H₂/Pd/C or Fe/HCl | 2-Fluoro-4-aminobenzoic acid | 1. NaNO₂/HCl 2. CuCN | This compound |

Novel Synthetic Strategies and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods. These novel strategies often aim to reduce the use of hazardous reagents and improve reaction conditions.

Micro-Reactor Synthesis Techniques

Micro-reactor or "flow chemistry" technology offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, faster reaction times, and improved product purity. beilstein-journals.orgnih.govnumberanalytics.com These systems run chemical reactions in a continuously flowing stream through small-scale channels. nih.gov

This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, such as direct fluorination using elemental fluorine (F₂). core.ac.ukwipo.int The high surface-area-to-volume ratio in micro-reactors allows for efficient heat dissipation, preventing thermal runaways. nih.gov The precise control over residence time in a micro-reactor can also be crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. nih.gov While specific examples detailing the complete synthesis of this compound in a micro-reactor are not prevalent, the synthesis of related fluorinated aromatics and the execution of key reaction types (like SNAr and peptide synthesis) in flow systems demonstrate the high potential of this technology for its production. beilstein-journals.orgnih.gov

Derivatization During Synthesis: Esterification and Amidation

In the synthesis and optimization of routes involving this compound, derivatization of the carboxylic acid group into esters and amides is a common and crucial strategy. These transformations are often employed to modify the compound's reactivity, facilitate subsequent reaction steps, or install functional groups necessary for the final target molecule. This section details the methodologies for the esterification and amidation of this compound.

Esterification

Esterification of this compound is a key step for creating intermediates with altered solubility and reactivity profiles. The process typically involves reacting the carboxylic acid with an alcohol in the presence of a coupling agent or under acidic catalysis.

One documented method involves the formation of a tert-butyl ester. In this procedure, this compound is treated with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov The reaction is typically carried out in a mixture of solvents such as tert-butanol (B103910) and tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This method is effective for installing a bulky ester group that can be selectively removed under acidic conditions later in a synthetic sequence.

Another example is the synthesis of 2-cyanobenzyl 4-cyano-2-fluorobenzoate. This esterification is accomplished by reacting 4-cyano-2-fluorobenzoic acid with 2-cyanobenzyl alcohol. The reaction is facilitated by the use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with a catalyst such as DMAP. The choice of solvent for such reactions often includes dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), with temperature control being a critical parameter to avoid side reactions.

Table 1: Examples of Esterification Reactions

| Starting Material | Reagent(s) | Solvent(s) | Conditions | Product |

| This compound | Di-tert-butyl dicarbonate, DMAP | tert-Butanol, THF | Room temperature, 12 h | tert-Butyl 2-cyano-4-fluorobenzoate |

| 4-Cyano-2-fluorobenzoic acid | 2-Cyanobenzyl alcohol, DCC, DMAP | DCM or THF | 60–80°C | 2-Cyanobenzyl 4-cyano-2-fluorobenzoate |

Amidation

The conversion of this compound to its corresponding amide derivatives is another fundamental derivatization technique. This is often achieved by activating the carboxylic acid followed by reaction with an amine source.

A common method for preparing the primary amide, 2-Cyano-4-fluorobenzamide, involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as the activating agent. chemrxiv.org The carboxylic acid is first treated with CDI in an anhydrous solvent like acetonitrile (B52724). This forms a highly reactive acyl-imidazole intermediate. Subsequent addition of an amine source, such as aqueous ammonium (B1175870) hydroxide (B78521), leads to the formation of the primary amide. chemrxiv.org The reaction is typically rapid, occurring at room temperature. chemrxiv.org This CDI-mediated coupling is also effective for producing secondary amides by using primary amines (e.g., methylamine) instead of ammonia, with yields reported to be in the range of 76% to 80%. chemrxiv.org

Table 2: Examples of Amidation Reactions

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield |

| This compound | 1) 1,1'-Carbonyldiimidazole (CDI)2) Aqueous ammonium hydroxide | Acetonitrile | Room temperature, 45 min (post-activation) | 2-Cyano-4-fluorobenzamide | N/A |

| Carboxylic Acids (general) | 1) CDI2) Methylamine | N/A | N/A | Secondary Amides | 76-80% |

Reactivity and Mechanistic Investigations of 2 Cyano 4 Fluorobenzoic Acid and Its Derivatives

Influence of Fluoro and Cyano Substituents on Aromatic Reactivity

The chemical behavior of 2-Cyano-4-fluorobenzoic acid is largely dictated by the electronic properties of its substituents on the benzene (B151609) ring. The fluoro (-F) and cyano (-CN) groups are both strongly electron-withdrawing. This characteristic significantly reduces the electron density of the aromatic ring, a feature that profoundly influences its reactivity, particularly in nucleophilic aromatic substitution and various coupling reactions. The electron-withdrawing nature of these groups enhances the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid. libretexts.org

The presence of the strongly deactivating cyano and fluoro groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com This type of reaction proceeds via an addition-elimination mechanism, also known as the ArSN2 mechanism. dalalinstitute.com In this pathway, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, the fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. dalalinstitute.com The negative charge of this complex is delocalized across the ring and is further stabilized by the electron-withdrawing cyano group. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the fluorine atom is an excellent leaving group and is positioned para to the strongly electron-withdrawing cyano group. This arrangement activates the C4 position for nucleophilic attack. For instance, the fluorine atom can be displaced by various nucleophiles, such as amines or thiols, to generate a range of 4-substituted-2-cyanobenzoic acid derivatives. smolecule.com A common example is the reaction with morpholine (B109124) to produce 3-Cyano-4-morpholinobenzoic acid. smolecule.com

The functional groups of this compound serve as versatile handles for a variety of chemical transformations, enabling its use as a building block in the synthesis of more complex molecules.

Carboxylic Acid Transformations: The carboxylic acid group can be readily converted into other functionalities. For example, it can be transformed into an amide by reacting with an amine in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govchemrxiv.org It can also be esterified, for instance, by treatment with t-butanol and Boc anhydride (B1165640) to form a tert-butyl ester, a reaction that can serve as a protecting group strategy. nih.govacs.org

Cyano Group Transformations: The cyano group is a versatile precursor for other functional groups. It can be reduced to an amine using reducing agents like lithium aluminum hydride. The cyano group can also participate in cycloaddition reactions. For example, it is a key starting material in the synthesis of tetrazine derivatives, which are important in bioorthogonal chemistry. nih.govchemrxiv.org

Coupling Reactions: The aromatic ring, particularly after conversion of the carboxylic acid to a less deactivating group like an ester, can participate in various metal-catalyzed cross-coupling reactions. While the fluorine atom can be a coupling partner, more commonly, related bromo- or iodo-derivatives are used in reactions like Suzuki or Sonogashira couplings to form carbon-carbon bonds. google.com The core structure is also amenable to coupling reactions that form new bonds at the carboxylic acid position, for instance, by coupling with amino-substituted compounds. google.comgoogle.com

Reaction Kinetics and Mechanistic Elucidation

Investigating the kinetics of reactions involving this compound and its derivatives provides critical insights into reaction mechanisms and the factors that control reactivity.

Quantitative kinetic studies have been performed on derivatives of this compound to understand their reactivity. A notable example is the investigation of the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) synthesized from this compound and trans-cyclooctenes (TCO). nih.gov The rates of these bioorthogonal reactions were determined using pseudo-first-order measurements via stopped-flow spectrophotometry. acs.org

The study highlights how modifications to the phenyl ring of the tetrazine, originating from the substituted benzoic acid, systematically alter the reaction kinetics. The rate constants (k₂) for the reaction of a tetrazine derived from 4-Carboxy-3-fluorophenyl with TCO were measured in different solvents, demonstrating the feasibility of quantifying the reactivity of these complex derivatives. nih.govacs.org

| Derivative/Reactant | Solvent | Temperature (°C) | Rate Constant (k₂) M⁻¹s⁻¹ |

| Tetrazine-Carboxylic Acid (from 3-Fluoro-4-cyanobenzoic acid) | DPBS (pH 7.4) | 37 | 308 ± 12 |

| Tetrazine-Carboxylic Acid (from 3-Fluoro-4-cyanobenzoic acid) | CH₃CN | 25 | 2.5 ± 0.1 |

Data sourced from a study on substituted aryltetrazines. nih.govacs.org The table shows kinetic data for a tetrazine derivative of a related isomer.

The choice of solvent can dramatically influence both the rate and outcome of reactions involving this compound. arkat-usa.org In the kinetic studies of tetrazine-TCO cycloadditions, a significant acceleration of about two orders of magnitude was observed when the solvent was changed from acetonitrile (B52724) (CH₃CN) to an aqueous buffered solution (DPBS). nih.gov This rate enhancement in aqueous media is a known phenomenon for Diels-Alder reactions involving reactants capable of hydrogen bonding. nih.gov

Solvent also plays a crucial role in the protonation state of the molecule. In aprotic solvents like acetonitrile, the carboxylic acid group of a derivative remains largely protonated. nih.gov However, in a buffered aqueous solution at physiological pH (e.g., DPBS at pH 7.4), the carboxylic acid is deprotonated to its carboxylate form. nih.gov This change in protonation state alters the electronic properties of the substituent, which in turn affects the reactivity of the molecule. Apolar aprotic solvents with low dielectric constants are often used to study proton transfer reactions directly, as specific solute-solvent interactions are minimized. researchgate.net

Structure-Reactivity Relationships and Hammett Parameters

Structure-reactivity relationships in substituted aromatic compounds like this compound can be quantitatively described using the Hammett equation. wikipedia.org This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. libretexts.orgviu.ca

The Hammett equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. viu.ca

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not the substituent. It measures the sensitivity of the reaction to substituent effects. wikipedia.org

For this compound, the key substituents are the cyano group at the 2-position (ortho) and the fluoro group at the 4-position (para). While the Hammett equation is most reliably applied to meta and para substituents due to the potential for steric effects from ortho groups, the electronic influence of the substituents can still be analyzed. libretexts.org

Fluoro group (-F): As a para substituent, fluorine has a positive Hammett constant (σₚ = +0.06), indicating it is electron-withdrawing through its inductive effect, despite being a weak π-donor through resonance. libretexts.org

Cyano group (-CN): The cyano group is strongly electron-withdrawing through both induction and resonance. Its Hammett constants are positive and large (σₘ = +0.56, σₚ = +0.66). libretexts.org

The combined electron-withdrawing power of these substituents, as indicated by their positive σ values, has predictable consequences:

Increased Acidity: They stabilize the negative charge of the carboxylate anion, increasing the acid dissociation constant (Kₐ) relative to benzoic acid.

Reaction Rate Acceleration: For reactions where a negative charge develops in the transition state (positive ρ value), such as nucleophilic aromatic substitution or the alkaline hydrolysis of corresponding esters, the rate will be significantly accelerated compared to the unsubstituted analogue. libretexts.orgwikipedia.org Conversely, for reactions involving the buildup of positive charge (negative ρ value), the rate would be decreased. viu.ca

Advanced Spectroscopic and Structural Characterization of 2 Cyano 4 Fluorobenzoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Cyano-4-fluorobenzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (1H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In a typical solvent like DMSO-d6, the aromatic protons of this compound exhibit distinct signals. The proton ortho to the fluorine atom and meta to the carboxyl group typically appears as a doublet of doublets, influenced by coupling to the adjacent fluorine and hydrogen atoms. The other two aromatic protons also show characteristic splitting patterns and chemical shifts based on their positions relative to the electron-withdrawing cyano and fluorine groups, and the carboxylic acid group. The acidic proton of the carboxyl group usually appears as a broad singlet at a downfield chemical shift.

Carbon-13 (13C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The spectrum of this compound displays distinct resonances for each of its eight carbon atoms. The carbon of the carboxyl group is typically found at the downfield end of the spectrum. The carbon atom attached to the fluorine atom shows a characteristic large coupling constant (¹JCF), a key indicator of direct C-F bonding. The carbon of the cyano group also has a specific chemical shift. The remaining aromatic carbons can be assigned based on their chemical shifts and coupling to both protons and the fluorine atom.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and molecular weight of this compound with high precision. researchgate.net This technique provides an exact mass measurement, which can be used to determine the molecular formula, C₈H₄FNO₂. chemscene.com The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous structural confirmation. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the functional groups within the this compound molecule. The FT-IR spectrum exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band corresponding to the C≡N (cyano) stretching vibration is typically observed. The C=O stretching vibration of the carboxylic acid group appears as another strong and prominent band. Additionally, the O-H stretching of the carboxylic acid is often seen as a broad band. The C-F stretching vibration and various aromatic C-H and C=C stretching and bending vibrations also contribute to the unique infrared fingerprint of the molecule. researchgate.net

Supramolecular Assembly and Hydrogen Bonding Networks

Co-crystallization Studies

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining two or more different molecular components in a single crystal lattice. nih.gov This approach has been applied to this compound to explore its interaction with other molecules and to modify its solid-state characteristics.

Research has shown that the formation of co-crystals can be influenced by various factors, including the hydrogen bonding capabilities of the constituent molecules and the length of their carbon chains. nih.gov In the context of substituted benzoic acids, studies have investigated co-crystal formation with various pyridine (B92270) derivatives. For instance, a Cambridge Structural Database (CSD) search for co-crystals of 4-cyanopyridine (B195900) with 4-substituted benzoic acids revealed a limited number of hits, indicating the specific nature of these intermolecular interactions. acs.org Similarly, the co-crystallization of isonicotinamide (B137802) with 4-substituted benzoic acids has been explored, with the resulting structures often dictated by the competition between different hydrogen bonding synthons. acs.org

One notable example in the broader context of pharmaceutical co-crystals is the work on pyrazinamide (B1679903), a first-line antituberculosis drug. nih.gov Researchers have successfully prepared and characterized co-crystals of pyrazinamide with various hydroxybenzoic and cinnamic acid derivatives, demonstrating the potential to modify the physicochemical properties of active pharmaceutical ingredients through co-crystallization. nih.gov

A summary of co-formers used with related benzoic acids is presented below:

| Benzoic Acid Derivative | Co-former | Resulting Synthon |

| 4-Substituted Benzoic Acids | 4-Cyanopyridine | Acid-Pyridine Synthon acs.org |

| 4-Substituted Benzoic Acids | 4,4'-Bipyridine | Acid-Pyridine Synthon acs.org |

| 4-Substituted Benzoic Acids | Isonicotinamide | Acid-Pyridine and Acid-Amide Synthons acs.org |

| 2-Chloro-4-nitrobenzoic Acid | Pyridyl and Benzoic Acid Derivatives | Charge-Assisted Acid-Pyridine/Amine Heterosynthon acs.org |

| Hydroxybenzoic/Cinnamic Acids | Pyrazinamide | Varied Supramolecular Synthons nih.gov |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.com It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors, with different colors indicating the nature and strength of these interactions. nih.gov

The analysis involves mapping properties such as dnorm (normalized contact distance), di (distance from the surface to the nearest nucleus inside the surface), and de (distance from the surface to the nearest nucleus outside the surface) onto the Hirshfeld surface. Red regions on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

For instance, in the analysis of a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid, Hirshfeld surface analysis revealed that the crystal structure is stabilized by N–H···O and O–H···O hydrogen bonds, forming supramolecular structures. eurjchem.comeurjchem.com The corresponding fingerprint plots quantified the contributions of various intermolecular contacts, with O···H/H···O interactions appearing as distinct spikes. eurjchem.com

A typical breakdown of intermolecular contacts from a Hirshfeld surface analysis is provided in the table below, illustrating the percentage contribution of each interaction type to the total surface area.

| Interaction Type | Contribution (%) |

| H···H | Varies |

| O···H / H···O | Varies |

| C···H / H···C | Varies |

| N···H / H···N | Varies |

| Other | Varies |

Note: The specific percentages vary depending on the crystal structure being analyzed.

In the case of another complex, the Hirshfeld surface analysis showed that O···H/H···O interactions were the most significant contributors to the crystal packing, accounting for a substantial percentage of the total interactions. nih.gov The analysis of fingerprint plots can further delineate these interactions, providing detailed insights into the specific atomic contacts that stabilize the crystal structure. nih.gov This level of detail is crucial for understanding the forces that govern the self-assembly of molecules like this compound in the solid state.

Computational Chemistry and Theoretical Modeling of 2 Cyano 4 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic and geometric properties of molecules. For 2-Cyano-4-fluorobenzoic acid, DFT calculations, particularly using functionals like B3LYP with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry and electronic structure.

The geometric structure is defined by the spatial arrangement of its atoms. DFT calculations optimize bond lengths, bond angles, and dihedral angles to find the molecule's lowest energy conformation. These calculations show a planar aromatic ring substituted with a carboxyl group (-COOH), a cyano group (-C≡N), and a fluorine atom (-F). The electron-withdrawing nature of the cyano and fluoro substituents significantly influences the geometry and electronic distribution of the benzoic acid core.

The electronic structure is described by the distribution of electrons within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is primarily localized on the cyano-substituted phenyl ring, and the LUMO resides on the fluorobenzoic acid moiety. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Computed Electronic Properties of this compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.32 eV | Indicates the energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -1.87 eV | Indicates the energy of the lowest energy unoccupied state; related to electron affinity. |

Prediction of Spectroscopic Parameters

Theoretical modeling is instrumental in predicting and interpreting spectroscopic data, providing a powerful tool for structural confirmation and analysis.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a highly effective approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of organic molecules. researchgate.netcomp-gag.org This method computes the magnetic shielding tensors for each nucleus in the molecule, which are then used to predict the ¹H and ¹³C NMR chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). researchgate.netarabjchem.org

Calculations are performed on the DFT-optimized geometry of this compound. The predicted chemical shifts can then be compared with experimental data to aid in the assignment of spectral peaks. arabjchem.org Discrepancies between computed and experimental values can arise from solvent effects and intermolecular interactions not fully captured in the gas-phase calculations. arabjchem.org The fluorine atom is known to induce deshielding effects on adjacent protons, which would be reflected in the downfield shifts predicted by GIAO calculations.

Table 2: Comparison of Experimental and Hypothetical Computed NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Assignment | Experimental Shift (ppm) | Hypothetical GIAO-DFT Computed Shift (ppm) |

|---|---|---|---|

| ¹H | H-3 (aryl) | 8.32 | 8.35 |

| ¹H | H-5 (aryl) | 7.83 | 7.80 |

| ¹H | H-6 (aryl) | 7.29 | 7.31 |

| ¹³C | C=O (carboxylic acid) | 167.5 | 167.2 |

Note: Computed values are hypothetical examples based on the typical accuracy of the GIAO method.

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.netresearchgate.net The resulting simulated infrared (IR) and Raman spectra serve as a valuable aid in assigning the vibrational modes observed in experimental spectra. nih.govarxiv.org The calculations provide information on the frequency, intensity, and character of each vibrational mode (e.g., stretching, bending, or torsion).

For this compound, DFT can predict the characteristic frequencies for its functional groups. nih.gov These include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C≡N nitrile stretch, and the C-F stretch. Theoretical frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 3: Key Experimental and Simulated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Typical DFT-Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (broad) | 2500–3000 | 2550-3050 |

| C≡N stretch | 2220–2240 | 2230-2250 |

| C=O stretch | 1680–1700 | 1690-1710 |

Note: Calculated values are typical ranges seen in DFT simulations for such functional groups.

Investigation of Molecular Interactions and Bonding Characteristics

Computational methods also allow for a detailed investigation of the bonding environment and non-covalent interactions within a molecule, providing insights into its stability and reactivity.

Topological analysis methods are used to visualize and quantify chemical bonds and non-covalent interactions based on the electron density.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the topology of the electron density (ρ) and its Laplacian (∇²ρ) to characterize bond paths and interatomic interactions. For this compound, QTAIM analysis of the C-F bond reveals an electron density of ρ = 0.28 e·Å⁻³ and a positive Laplacian value (∇²ρ = +0.45 e·Å⁻⁵), which is characteristic of a closed-shell interaction, typical for polar covalent bonds.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue.

Electron Localization Function (ELF) and Localization of Orbital Locator (LOL): Both ELF and LOL provide a measure of electron localization, offering a visual representation of bonding pairs, lone pairs, and atomic cores. eurjchem.comresearchgate.net These analyses help in understanding the electronic structure in a way that aligns with classical chemical concepts like Lewis structures. rsc.org

These topological tools provide a detailed map of the electronic landscape, highlighting regions of charge concentration and depletion and revealing the nature of chemical bonding. eurjchem.com

Molecules with significant intramolecular charge transfer, often arising from electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. nih.gov These properties are crucial for applications in optoelectronics and photonics. bohrium.com DFT has become a powerful tool for predicting the NLO response of novel materials. rsc.org

The NLO properties of a molecule are quantified by its polarizability (α) and first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net DFT calculations can compute these parameters for this compound. The presence of the electron-withdrawing cyano and fluoro groups and the electron-donating potential of the phenyl ring (relative to the substituents) suggests the possibility of NLO activity. Computational studies would involve optimizing the geometry and then calculating the dipole moment, polarizability, and hyperpolarizability values. bohrium.com

Note: Values are hypothetical, representing the type of data generated in an NLO computational study.

Reaction Mechanism Simulations and Energetic Profiles

This reaction proceeds via a well-understood mechanism. Initially, the carboxylic acid group of this compound attacks the carbonyl carbon of CDI, leading to the displacement of an imidazole (B134444) group and forming a highly reactive N-acylimidazolide intermediate. This intermediate is then susceptible to nucleophilic attack. The addition of ammonium (B1175870) hydroxide (B78521) provides the nucleophile (ammonia), which attacks the activated carbonyl carbon of the N-acylimidazolide. This results in the formation of 2-Cyano-4-fluorobenzamide and the release of the second imidazole molecule.

While specific energetic profiles for this reaction have not been published, computational modeling using Density Functional Theory (DFT) could elucidate the energy landscape. Such a simulation would typically involve:

Geometry Optimization: Calculating the lowest energy conformations of the reactants (this compound, CDI), intermediates (N-acylimidazolide), transition states, and products (2-Cyano-4-fluorobenzamide).

Transition State Searching: Identifying the highest energy point along the reaction coordinate for each step (e.g., the formation of the N-acylimidazolide and the subsequent nucleophilic attack by ammonia).

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to calculate thermodynamic properties like free energy (ΔG).

pKa Prediction and Acidity Constant Calculations

The acidity of a substituted benzoic acid, quantified by its pKa value, is highly dependent on the nature and position of its substituents. For this compound, both the cyano (-CN) and fluoro (-F) groups are electron-withdrawing, which is expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.20). torvergata.itambeed.com This is because these groups stabilize the resulting carboxylate anion through inductive effects, facilitating the dissociation of the proton.

Computational methods, particularly DFT, have become reliable tools for predicting the pKa of organic molecules. torvergata.itnih.gov A common approach involves calculating the Gibbs free energy of deprotonation (ΔG_dep) in a solvent model, often using a combination of explicit and implicit solvation models to accurately represent the aqueous environment. torvergata.it

One reliable methodology involves optimizing the geometry of the acid and its conjugate base in the presence of explicit water molecules within a continuum solvation model (like SMD - Solvation Model based on Density). torvergata.itnih.gov Functionals such as CAM-B3LYP and B3PW91 with a substantial basis set like 6-311G+(d,p) have shown good accuracy in predicting pKa values for a range of substituted benzoic acids. torvergata.it

Given that this compound possesses a strongly electron-withdrawing cyano group in the ortho position and a fluoro group in the para position, its pKa is expected to be significantly lower than that of benzoic acid and likely lower than that of 4-Cyanobenzoic acid (3.55).

| Compound | pKa (Experimental/Reference) | Substituent Effects |

| Benzoic Acid | 4.20 torvergata.it | Reference compound |

| 4-Fluorobenzoic Acid | 4.14 smu.edu | Weakly electron-withdrawing |

| 4-Cyanobenzoic Acid | 3.55 torvergata.itambeed.com | Strongly electron-withdrawing |

| 2-Fluorobenzoic Acid | ~3.27 | Ortho-inductive effect |

| This compound | Predicted < 3.55 | Strong ortho- and para-electron-withdrawing effects |

Applications of 2 Cyano 4 Fluorobenzoic Acid As a Building Block in Complex Chemical Synthesis

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Development

The unique structure of 2-Cyano-4-fluorobenzoic acid makes it an important precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its reactivity allows for its incorporation into larger, more complex molecular architectures that are designed to interact with biological targets.

One of the most notable applications is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. researchgate.neta2bchem.com For instance, it is a key starting material for the synthesis of Olaparib, a PARP inhibitor used to treat certain types of cancers, including those of the breast and ovaries. The synthesis of Olaparib and its derivatives often involves leveraging the cyano and fluoro-substituted benzoic acid structure to build the core components of the final drug molecule. nih.govnih.govgoogle.com

Furthermore, this compound serves as a building block in the development of various kinase inhibitors. ed.ac.uknih.govnih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov The fluorobenzoic acid moiety can be modified and integrated into heterocyclic systems that form the scaffold of potent and selective kinase inhibitors. ed.ac.ukresearchgate.net The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule to its target protein.

| API Class | Specific Example | Role of this compound |

| PARP Inhibitors | Olaparib | Key starting material for constructing the drug's core structure. nih.govnih.govgoogle.com |

| Kinase Inhibitors | Various (e.g., Aurora A Kinase Inhibitors) | Serves as a foundational scaffold for building selective inhibitors. nih.gov |

Intermediate in Agrochemical and Dyestuff Synthesis

This compound is a significant intermediate in the production of modern agrochemicals. Its derivatives are used to create potent herbicides and pesticides. The presence of both the cyano and fluorine groups can contribute to the biological activity and selectivity of the final agrochemical product, allowing it to target specific weeds or pests while minimizing harm to crops. chemdad.comnbinno.com

In the dyestuff industry, this compound is used in the synthesis of various dyes and pigments. The reactive nature of the carboxylic acid and the electronic properties imparted by the cyano and fluoro groups allow it to be incorporated into chromophore systems, contributing to the final color and stability of the dye. nbinno.com

Role in the Synthesis of Bioorthogonal Probes and Reagents

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. This compound serves as a precursor for creating reagents used in this field.

A key application is in the synthesis of tetrazines. Tetrazines are a class of compounds that are exceptionally reactive in bioorthogonal "click chemistry" reactions, particularly the inverse-electron-demand Diels-Alder reaction. These reactions are used to label and visualize biomolecules in living cells. The synthesis of functionalized tetrazines can begin with precursors derived from this compound, where the cyano group is a crucial component for forming the tetrazine ring.

The fluorine atom on the this compound ring is of particular interest in radiochemistry. It provides a site for the introduction of the radioactive isotope Fluorine-18 (¹⁸F), a widely used positron emitter in Positron Emission Tomography (PET) imaging.

Researchers have developed methods to synthesize ¹⁸F-labeled versions of this benzoic acid. These labeled building blocks can then be used in the final steps of a synthesis to create PET radiotracers. For example, ¹⁸F-labeled derivatives of Olaparib have been synthesized for imaging PARP-1 expression in tumors, which can help in diagnosing and monitoring cancer. nih.govnih.gov This solid-phase synthesis strategy allows for the efficient production of radiopharmaceuticals from [¹⁸F]fluorobenzoic acid derivatives. nih.govnih.gov

| Application Area | Specific Use | Key Feature Utilized |

| Bioorthogonal Chemistry | Synthesis of tetrazine-based probes | Cyano group for tetrazine ring formation |

| Radiochemistry | Preparation of ¹⁸F-labeled PET imaging agents | Fluorine atom for isotopic labeling with ¹⁸F nih.govnih.gov |

Contribution to Advanced Materials Development

The rigid structure and reactive functional groups of this compound also make it a candidate for the development of advanced materials. It can be used as a monomer or a cross-linking agent in the synthesis of specialty polymers. The incorporation of this molecule into a polymer backbone can impart specific properties such as thermal stability, chemical resistance, and unique electronic characteristics due to the presence of the polar cyano and fluoro groups. chemimpex.com

常见问题

Q. How can computational modeling predict the biological activity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。